2-Naphthalen-1-yl-4,5-diphenyl-1H-imidazole
Overview
Description
“2-Naphthalen-1-yl-4,5-diphenyl-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole derivatives often involves a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is then characterized using FTIR, 1H, and 13C NMR .Chemical Reactions Analysis
Imidazole derivatives are known to undergo various chemical reactions. For instance, an imidazole derivative was screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction .Scientific Research Applications
Fluorescent Dye and Sensing Applications
- Fluorescent Sensing : 2-Naphthalen-1-yl-4,5-diphenyl-1H-imidazole derivatives, like DPIN, have been identified as luminescent materials with potential applications in sensing. They display excited-state intramolecular proton transfer (ESIPT) with a large Stokes shift and can form stable nanoparticles in aqueous media. These properties make them suitable for selective detection of specific substances like cysteine (Cys) with high selectivity and sensitivity (Zhang et al., 2014).
Nanoparticle Characterization
- Nanoparticle Characterization : The compound has been used in the characterization of Fe2O3 nanoparticles. The spectral techniques applied in these studies include Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and energy dispersive X-ray spectroscopy (EDS). These techniques help in analyzing the photophysical characteristics of the compound when bound to nanoparticles (Karunakaran et al., 2014).
Photophysical Properties and Organic Light Emitting Diodes (OLEDs)
- Organic Electroluminescent Devices : The derivatives of 2-Naphthalen-1-yl-4,5-diphenyl-1H-imidazole have been explored for their application in organic light-emitting devices (OLEDs). Their photophysical, electrochemical, and electroluminescent properties are of significant interest. These compounds have been used in the development of highly efficient Alq3-based OLEDs, demonstrating their potential in electronic and optoelectronic devices (Jayabharathi et al., 2015).
Pharmaceutical and Biological Applications
- Biological Studies : This compound has also been studied in biological contexts. For instance, the toxicity and antioxidant activity of certain imidazole derivatives were investigated using Drosophila melanogaster, highlighting their potential in therapeutic applications. These studies help in understanding the compound's safety and efficacy in biological systems (Oluwayemi et al., 2022).
properties
IUPAC Name |
2-naphthalen-1-yl-4,5-diphenyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-3-11-19(12-4-1)23-24(20-13-5-2-6-14-20)27-25(26-23)22-17-9-15-18-10-7-8-16-21(18)22/h1-17H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLUXVNHIYMIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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